molecular formula C14H15FN2O3S B12807086 1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine CAS No. 132774-40-4

1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine

Cat. No.: B12807086
CAS No.: 132774-40-4
M. Wt: 310.35 g/mol
InChI Key: QRLWADJMGAZCRA-UHFFFAOYSA-N
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Description

1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine is a synthetic compound with potential antiviral properties. It is a thymidine analog designed to inhibit the replication of human immunodeficiency virus (HIV) and other retroviruses .

Preparation Methods

The synthesis of 1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine involves several steps. One common method includes the alkylation of 5-allyl-6-{(benzo[d]thiazol-2-yl)methyl}-2-thiouracil with methyl bromoacetate, followed by hydrolysis to the corresponding acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The molecular targets include viral reverse transcriptase and other enzymes involved in DNA synthesis .

Comparison with Similar Compounds

1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine is similar to other thymidine analogs such as 1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine. its unique fluoroethoxy group may confer different chemical and biological properties, making it a distinct compound in its class .

Similar compounds include:

Biological Activity

1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine is a compound of significant interest due to its biological activity, particularly as an inhibitor of HIV-1 reverse transcriptase. This article explores the compound's biological properties, structure-activity relationships, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a thymine base modified with a fluoroethoxy group at the 1-position and a phenylthio group at the 6-position. The presence of the fluoroethoxy group is particularly noteworthy as it may enhance the compound's lipophilicity and biological activity compared to its analogs.

Inhibition of HIV-1 Reverse Transcriptase

This compound has been studied for its inhibitory effects on HIV-1 reverse transcriptase (RT), a key enzyme in the replication cycle of the virus. The compound's mechanism involves binding to the RT enzyme, thereby preventing viral replication.

Key Findings:

  • The compound exhibits potent antiviral activity against various strains of HIV-1, including those resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
  • Structure-activity relationship (SAR) studies indicate that modifications to the phenylthio and fluoroethoxy groups can significantly affect the compound's efficacy. For instance, substitutions on the C-6 phenyl ring have been shown to enhance anti-HIV activity, with certain derivatives achieving EC50 values in the low nanomolar range .

Structure-Activity Relationship (SAR)

The SAR studies on related compounds, such as 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), provide insights into how variations in chemical structure influence biological activity.

CompoundModificationEC50 (µM)Notes
HEPTBase compound0.26Potent against HIV-1
5-Ethyl-HEPTEthyl substitution at C-50.11Improved activity
5-Isopropyl-HEPTIsopropyl substitution at C-50.059Enhanced efficacy

These findings suggest that strategic modifications can lead to compounds with improved antiviral properties.

Resistance Studies

Resistance studies have shown that certain mutations in the HIV-1 RT can confer resistance to compounds like HEPT and its derivatives. For instance, specific amino acid changes in the RT were identified that resulted in significant resistance to these inhibitors while maintaining sensitivity to others, highlighting the importance of continuous monitoring and development of new analogs .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Clinical Trials : In vitro studies demonstrated that this compound effectively reduced viral load in HIV-infected cell lines, supporting its potential use in therapeutic regimens.
  • Combination Therapies : Research indicates that combining this compound with other antiretroviral drugs could enhance overall efficacy and reduce the likelihood of resistance development.

Properties

CAS No.

132774-40-4

Molecular Formula

C14H15FN2O3S

Molecular Weight

310.35 g/mol

IUPAC Name

1-(2-fluoroethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C14H15FN2O3S/c1-10-12(18)16-14(19)17(9-20-8-7-15)13(10)21-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,16,18,19)

InChI Key

QRLWADJMGAZCRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCF)SC2=CC=CC=C2

Origin of Product

United States

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